molecular formula C11H15Br3ClNO B2375159 2-[(4-Aminopentyl)oxy]-1,3,5-tribromobenzene hydrochloride CAS No. 1311314-58-5

2-[(4-Aminopentyl)oxy]-1,3,5-tribromobenzene hydrochloride

Cat. No.: B2375159
CAS No.: 1311314-58-5
M. Wt: 452.41
InChI Key: HANKKHGUOLHWGL-UHFFFAOYSA-N
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Description

“2-[(4-Aminopentyl)oxy]-1,3,5-tribromobenzene hydrochloride” is a chemical compound with the molecular formula C11H15Br3ClNO . It is used for pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring substituted with three bromine atoms and an aminopentyl group attached via an oxygen atom . The IUPAC name for this compound is 5-(2,4,6-tribromophenoxy)pentan-2-amine .


Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 415.95 g/mol . It has a XLogP3 value of 4.3, indicating its lipophilicity . The compound has one hydrogen bond donor and two hydrogen bond acceptors . It also has five rotatable bonds .

Scientific Research Applications

Oxidation and Hydroxylation Studies

  • "2-[(4-Aminopentyl)oxy]-1,3,5-tribromobenzene hydrochloride" can be used in studies involving the oxidation of C-H bonds. Research has shown that certain nonheme oxoiron(IV) complexes, which have similar properties to "this compound," can oxidize C-H bonds as strong as 99.3 kcal/mol at room temperature, supporting mechanisms of mononuclear nonheme iron enzymes (Kaizer et al., 2004).

Molecular Scaffold Applications

  • The compound can act as a scaffold for molecular receptors. There's evidence of compounds with structural similarities being utilized as scaffolds in molecular receptor construction (Wallace et al., 2005).

Photoactive Cross-Linking Reagents

  • It may find use as a photoactive cross-linking agent in polymer chemistry and as a starting compound in organic synthesis and photochemical preparation of new organic magnetic materials (Chapyshev & Chernyak, 2013).

Chiral Receptor Synthesis

  • There's potential for application in synthesizing chiral receptors, particularly in forming complexes with amino acids, as seen in similar tri-substituted benzene compounds (Choksakulporn et al., 2015).

Synthesis of Biologically Active Compounds

  • It may be utilized in the synthesis of novel biologically active compounds, as demonstrated by similar triazine compounds in the research (Żołnowska et al., 2018).

Corrosion Inhibition

  • Derivatives of similar compounds have been investigated for their corrosion inhibition properties, indicating potential application in material science (Verma et al., 2015).

Pharmaceutical Synthesis

  • The compound might be useful in synthesizing pharmaceuticals, as seen in the synthesis of oxcarbazepine (Trileptal), a widely prescribed antiepileptic drug, using related bromobenzene derivatives (Carril et al., 2005).

Properties

IUPAC Name

5-(2,4,6-tribromophenoxy)pentan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14Br3NO.ClH/c1-7(15)3-2-4-16-11-9(13)5-8(12)6-10(11)14;/h5-7H,2-4,15H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HANKKHGUOLHWGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCOC1=C(C=C(C=C1Br)Br)Br)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Br3ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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